8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Overview
Description
8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chromene moiety and the triazaspirodecane core makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene derivative, which is then coupled with a triazaspirodecane precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are still under development, given its complexity. scalable synthetic routes are being explored, focusing on optimizing reaction conditions and minimizing by-products. Techniques such as continuous flow synthesis and automated reaction monitoring are being investigated to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to yield different hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and triazaspirodecane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with various molecular targets. The chromene moiety can interact with biological receptors, while the triazaspirodecane core can modulate enzyme activity. These interactions can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxycoumarin share the chromene moiety and exhibit similar biological activities.
Spirocyclic Compounds: Other spirocyclic compounds, such as 8-oxa-2-azaspiro[4.5]decane, have comparable structural features and applications.
Uniqueness
What sets 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its combination of the chromene and triazaspirodecane moieties, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
8-(2-oxochromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-9-23-18(26)20(21-19(23)27)7-10-22(11-8-20)16(24)14-12-13-5-3-4-6-15(13)28-17(14)25/h3-6,12H,2,7-11H2,1H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWFQUQXRHTZCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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